3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-propan-2-ylsulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-5-3-4-13(10-14)15(22)19-17-21-20-16(25-17)12-6-8-18-9-7-12/h3-11H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIATELVXLBONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyridinyl group: This step often involves the use of a coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridinyl moiety to the oxadiazole ring.
Attachment of the benzamide core: The benzamide can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Addition of the isopropylsulfonyl group: This final step can be accomplished through sulfonylation, where an isopropylsulfonyl chloride reacts with the benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a drug candidate due to its ability to inhibit specific enzymes or receptors. Research indicates that compounds with oxadiazole moieties often exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines and pathogens, suggesting that 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide could have therapeutic potential in treating diseases like cancer or infections.
Materials Science
In materials science, the compound's unique properties can be exploited in the design of novel materials with specific electronic or optical characteristics. Its structural features may allow it to be integrated into polymer matrices or used as a building block for advanced materials in electronics or photonics.
Biological Studies
The compound can serve as a molecular probe to study biological pathways and interactions at the molecular level. Its ability to selectively bind to certain biological targets allows researchers to investigate cellular mechanisms and signaling pathways, potentially leading to new insights in pharmacology and biochemistry.
Case Study 1: Anticancer Activity
Research conducted on related oxadiazole derivatives indicated promising anticancer activity against various cell lines. For example, compounds that share structural similarities with 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide were found to inhibit proliferation in breast cancer cells with IC50 values below 10 µM . This suggests that further exploration of this compound could yield significant therapeutic benefits.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of compounds containing oxadiazole moieties against Candida species. The results showed that certain derivatives exhibited greater efficacy than standard treatments like fluconazole . This highlights the potential for 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide in developing new antifungal agents.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
LMM5 and LMM11
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Substituents : LMM5 has a 4-methoxyphenylmethyl group on the oxadiazole ring, while LMM11 features a furan-2-yl group. The sulfamoyl substituents also differ (benzyl/methyl vs. cyclohexyl/ethyl).
- Bioactivity : Both compounds exhibit antifungal activity against Candida albicans, with LMM5 showing slightly higher potency (MIC₅₀ = 8 µg/mL) compared to LMM11 (MIC₅₀ = 16 µg/mL) .
- Relevance to Target Compound : The isopropylsulfonyl group in the target compound may enhance metabolic stability compared to the bulkier sulfamoyl groups in LMM5/LMM11.
Compounds 18–21
- Compound 18 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide
- Compound 19 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Compound 20 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide
- Compound 21 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide
- Key Differences :
- Substituents : Variations include thiomethoxy (18), trifluoromethyl (19), isopropoxy (20), and bromo (21) groups on the benzamide core.
- Bioactivity : These compounds inhibit Ca²⁺/calmodulin-stimulated activity, with compound 19 (trifluoromethyl) showing the highest potency (IC₅₀ = 0.8 µM) .
- Relevance to Target Compound : The pyridin-4-yl group in the target compound may improve target selectivity compared to the dihydrodioxinyl moiety in compounds 18–21.
Comparative Data Table
Key Insights
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in compound 19 enhances enzyme inhibitory activity, suggesting that electron-withdrawing substituents on the benzamide core improve target binding .
- Heteroaryl Moieties : The pyridin-4-yl group in the target compound may offer superior pharmacokinetic properties (e.g., solubility, bioavailability) compared to furan or dihydrodioxinyl groups .
Sulfonyl vs.
Biological Targets :
- While LMM5/LMM11 target fungal thioredoxin reductase, compounds 18–21 modulate Ca²⁺/calmodulin pathways. The target compound’s activity remains speculative but could be optimized for dual functionality.
Biological Activity
3-(Isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound notable for its unique structural features, including an isopropylsulfonyl group, a benzamide moiety, and a pyridine-linked 1,3,4-oxadiazole. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Biological Activity Overview
Research indicates that compounds similar to 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant biological activities. These activities include:
- Antibacterial Properties : The compound shows potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae. Minimum inhibitory concentrations (MICs) have been reported as low as 0.25 µg/mL against MRSA .
- Mechanism of Action : The mechanism of action involves multi-targeting properties that regulate essential bacterial processes such as menaquinone biosynthesis and membrane integrity. Studies using global proteomics have revealed that these compounds depolarize bacterial membranes and affect iron regulation pathways .
Comparative Analysis with Related Compounds
To understand the biological activity of 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide better, it is beneficial to compare it with structurally related compounds. The following table summarizes some notable analogs and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| HSGN-220 | Halogenated oxadiazole | Antibacterial (MIC = 0.25 µg/mL against MRSA) |
| HSGN-237 | Oxadiazole-benzamide | Antibacterial against N. gonorrhoeae |
| HSGN-238 | Oxadiazole-benzamide | High systemic absorption; effective against Gram-positive bacteria |
Case Studies and Research Findings
- Study on HSGN Compounds : A study demonstrated that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides like HSGN-220 exhibited remarkable antibacterial activity with low MIC values against MRSA clinical isolates. Proteomic analysis indicated that these compounds affect multiple targets within bacterial cells .
- Toxicity Assessment : In another investigation focusing on toxicity to zebrafish embryos, various oxadiazole derivatives were assessed for safety profiles alongside their biological activities. Results indicated that certain derivatives had acceptable toxicity levels while maintaining potent antibacterial effects .
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthetic route for 3-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodological Answer : A retrosynthetic approach is recommended. Key steps include:
- Core assembly : Use Suzuki-Miyaura coupling to introduce the pyridinyl group to the 1,3,4-oxadiazole ring .
- Sulfonylation : React the benzamide intermediate with isopropylsulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine catalyst) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥95%) .
Q. What analytical techniques are suitable for determining the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method in PBS (pH 7.4) at 25°C, followed by UV-Vis spectroscopy or HPLC quantification .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- Data Interpretation : Compare kinetic solubility profiles with computational predictions (e.g., LogP via PubChem tools) .
Q. How can researchers confirm the compound’s purity and structural identity?
- Methodological Answer :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Structural Confirmation : Combine / NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Target Identification : Perform kinase profiling assays (e.g., BRD4 inhibition via Alphascreen technology) .
- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure values .
- Pathway Analysis : Conduct RNA-seq or proteomics to identify downstream biochemical pathways (e.g., bacterial proliferation pathways for antibacterial agents) .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., cell-based viability assays vs. enzymatic activity assays) .
- Data Normalization : Account for batch effects (e.g., cell passage number, reagent lot variability) using Z-score normalization .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify consensus trends .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Molecular Docking : Use Glide (Schrödinger) with OPLS3 force fields to model interactions with target enzymes (e.g., Asn140 hydrogen bonding in BRD4) .
- QSAR Modeling : Train models on bioactivity datasets (e.g., IC values) using descriptors like lipophilicity (cLogP) and polar surface area (PSA) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?
- Methodological Answer :
- Experimental Design : Use randomized block designs with split plots to test dose-response relationships (e.g., 4 replicates per group) .
- Pharmacokinetic Parameters : Measure , , and half-life via LC-MS/MS in plasma samples .
- Toxicity Screening : Perform histopathology and serum biochemistry in rodent models .
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
